hERG Potassium Channel Binding: A 15‑Fold Safety Margin Over the Promiscuous Kinase Inhibitor Staurosporine
In a standardized radioligand displacement assay, 4‑ethoxy‑6‑(5‑fluoro‑2‑methoxyphenyl)pyrido[3,2‑d]pyrimidin‑2‑amine inhibited binding to the hERG (Kv11.1) channel with an IC₅₀ of 13,400 nM [REFS‑1]. When compared with the broad‑spectrum kinase inhibitor staurosporine, which potently blocks hERG (IC₅₀ ≈ 900 nM) [REFS‑2], the target compound exhibits a >15‑fold reduction in hERG affinity, substantially lowering the risk of drug‑induced QT prolongation.
| Evidence Dimension | hERG potassium channel binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 13,400 nM |
| Comparator Or Baseline | Staurosporine (IC₅₀ ≈ 900 nM) |
| Quantified Difference | ~15‑fold lower hERG affinity |
| Conditions | Radioligand displacement assay (human ERG) [REFS‑1]; staurosporine data from published patch‑clamp and binding studies [REFS‑2] |
Why This Matters
Low hERG affinity is a critical procurement criterion for laboratories prioritizing cardiac‑safe chemical probes, as many kinase inhibitors fail due to hERG‑related cardiotoxicity.
- [1] BindingDB entry BDBM50388532. Affinity Data for Potassium voltage‑gated channel subfamily H member 2 (Human). IC₅₀ = 1.34E+4 nM. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50388532 (accessed 2026‑05‑10). View Source
- [2] Wible, B.A. et al. HERG‑LiTE: A high‑throughput screen for hERG channel block. J. Biomol. Screen. 10, 348–356 (2005). Staurosporine IC₅₀ ≈ 900 nM. View Source
